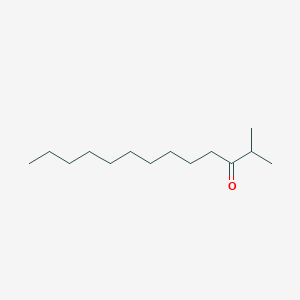
2-Methyltridecan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyltridecan-3-one is an organic compound with the chemical formula C14H28O. It is a ketone with a methyl group attached to the second carbon and a ketone functional group on the third carbon of a tridecane chain. This compound is part of the broader class of aliphatic ketones, which are known for their diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
2-Methyltridecan-3-one can be synthesized through several methods. One common approach involves the oxidation of 2-methyltridecan-3-ol using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4). The reaction typically occurs under acidic conditions to facilitate the oxidation process.
Another method involves the Friedel-Crafts acylation of 2-methyltridecane with acetyl chloride (CH3COCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction introduces the ketone functional group at the desired position on the tridecane chain.
Industrial Production Methods
Industrial production of this compound often employs large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic oxidation using molecular oxygen (O2) in the presence of transition metal catalysts is a preferred method due to its efficiency and reduced environmental impact.
化学反応の分析
Types of Reactions
2-Methyltridecan-3-one undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the ketone into a carboxylic acid.
Reduction: Reduction of the ketone group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) yields 2-methyltridecan-3-ol.
Substitution: The ketone group can participate in nucleophilic substitution reactions, forming derivatives like oximes or hydrazones.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4), molecular oxygen (O2) with transition metal catalysts.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Hydroxylamine (NH2OH) for oxime formation, hydrazine (N2H4) for hydrazone formation.
Major Products
Oxidation: 2-Methyltridecanoic acid.
Reduction: 2-Methyltridecan-3-ol.
Substitution: this compound oxime, this compound hydrazone.
科学的研究の応用
2-Methyltridecan-3-one has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biological systems and its interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 2-Methyltridecan-3-one involves its interaction with specific molecular targets. As a ketone, it can form hydrogen bonds with active sites of enzymes, influencing their activity. The compound’s hydrophobic tridecane chain allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
類似化合物との比較
Similar Compounds
2-Methyltridecane: An isomer with a similar structure but lacks the ketone functional group.
3-Methyltridecan-2-one: A positional isomer with the ketone group on the second carbon and the methyl group on the third carbon.
2-Methylundecan-3-one: A shorter chain analog with similar functional groups.
Uniqueness
2-Methyltridecan-3-one is unique due to its specific placement of the methyl and ketone groups, which imparts distinct chemical and physical properties. Its longer carbon chain compared to similar compounds like 2-Methylundecan-3-one provides different solubility and interaction characteristics, making it suitable for specific applications in research and industry.
特性
CAS番号 |
40239-35-8 |
|---|---|
分子式 |
C14H28O |
分子量 |
212.37 g/mol |
IUPAC名 |
2-methyltridecan-3-one |
InChI |
InChI=1S/C14H28O/c1-4-5-6-7-8-9-10-11-12-14(15)13(2)3/h13H,4-12H2,1-3H3 |
InChIキー |
WPOGLKZZPSTJRU-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [4-(4-chlorophenyl)-2-(diethylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B14657977.png)


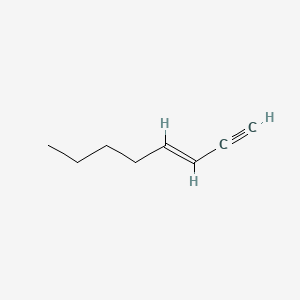
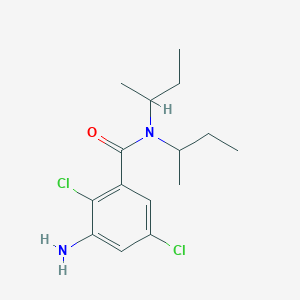
![Benzene, 1-[2-bromo-1-(bromomethyl)ethyl]-4-methoxy-](/img/structure/B14658019.png)
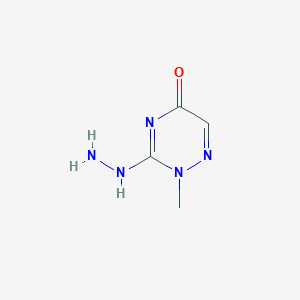


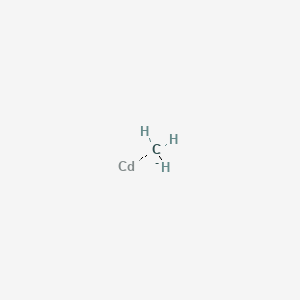
![3-Chloro-4-[2-(4-nitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14658045.png)
![Methyl [(3-nitrophenyl)carbamothioyl]carbamate](/img/structure/B14658053.png)

